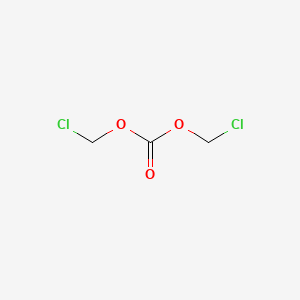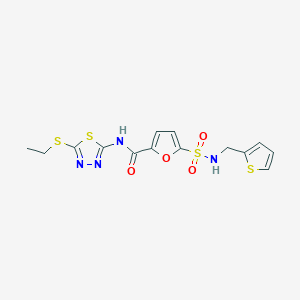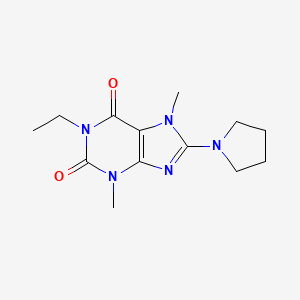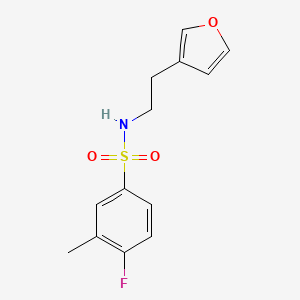
Bis(chloromethyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Bis(chloromethyl) carbonate” is a chemical compound with the molecular formula C3H4Cl2O3 . It has an average mass of 158.968 Da and a monoisotopic mass of 157.953751 Da . It is also known by other names such as “Bis(chloromethyl)carbonate”, “BIS-(CHLOROMETHYL)CARBONATE”, and “dichloromethyl carbonate” among others .
Synthesis Analysis
The synthesis of “Bis(chloromethyl) carbonate” involves a series of complex chemical reactions . The process involves the use of bio-based polyether polyols (PO3G) with different molecular weights (250, 650 and 1000 g mol −1) and carbon dioxide as green feedstocks .
Molecular Structure Analysis
The molecular structure of “Bis(chloromethyl) carbonate” is represented by the formula C3H4Cl2O3 . It has an average mass of 158.968 Da and a monoisotopic mass of 157.953751 Da .
Chemical Reactions Analysis
“Bis(chloromethyl) carbonate” is involved in a variety of chemical reactions . It is used in the synthesis of a series of five-membered bis(cyclic carbonate)s .
Physical And Chemical Properties Analysis
“Bis(chloromethyl) carbonate” is a chemical compound with a molecular formula of C3H4Cl2O3 . It has an average mass of 158.968 Da and a monoisotopic mass of 157.953751 Da .
Wissenschaftliche Forschungsanwendungen
Safer Alternative to Phosgene : Bis(trichloromethyl)carbonate (BTC, triphosgene) is a safer alternative to phosgene for small-scale phosgenations in research and development, owing to its solid state and efficiency in syntheses. However, its use requires understanding of its properties and chemical reactivity due to its high toxicity (Cotarcǎ, Geller, & Répási, 2017).
Synthesis of Non-Isocyanate Polyurethanes : Bis(cyclic carbonate)s, synthesized through the coupling reaction of carbon dioxide with diglycidyl ethers using a catalytic system, can be used for preparing non-isocyanate polyurethanes. This method offers an alternative to conventional polyurethanes, avoiding the use of toxic phosgene or isocyanates (Sheng et al., 2015).
Synthesis of Chemical Intermediates : BTC has been utilized as a chlorination reagent in the synthesis of chemical intermediates like palonosetron hydrochloride, offering a simple, safe, and environmentally friendly procedure (Chun-miao, 2009).
Preparation of Lignin/Glycerol-based Bis(cyclic Carbonate) : A bis(cyclic carbonate) obtained via glycidylation of lignin-based bisphenol and cycloaddition with CO2 can be used for synthesizing polyurethanes, demonstrating the potential of lignin as a renewable resource in polymer chemistry (Chen et al., 2015).
Biodegradable Cross-Linked Poly(Trimethylene Carbonate) Networks : Bis(cyclic carbonate) acts as a cross-linker in the formation of biodegradable networks from poly(trimethylene carbonate), offering potential for biomedical applications in drug-loaded implant devices (Yang et al., 2013).
Synthesis of Direct Dyes : BTC has been shown to be effective in the synthesis of direct dyes, acting as a substitute for toxic phosgene and offering mild reaction conditions with fewer side reactions (Zheng, 2002).
Synthesis of Dialkyl Chlorophosphates : BTC has been used as an effective reagent for converting dialkyl phosphites to dialkyl chlorophosphates under mild conditions, showing its versatility in organic synthesis (Wang et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for “Bis(chloromethyl) carbonate” involve its use in the synthesis of a series of five-membered bis(cyclic carbonate)s . This research describes the synthesis of these compounds using bio-based polyether polyols (PO3G) with different molecular weights (250, 650 and 1000 g mol −1) and carbon dioxide as green feedstocks .
Eigenschaften
IUPAC Name |
bis(chloromethyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O3/c4-1-7-3(6)8-2-5/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUDZUPUUSUAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(=O)OCCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(chloromethyl) carbonate | |
CAS RN |
50594-94-0 |
Source


|
| Record name | dichloromethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine](/img/structure/B2646161.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2646162.png)


![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2646167.png)



![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646175.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2646178.png)

![2-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2646180.png)